molecular formula C19H20FN3O3S B2719213 N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252904-33-8

N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2719213
CAS RN: 1252904-33-8
M. Wt: 389.45
InChI Key: QWXAROKWDDJXPJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C19H20FN3O3S and its molecular weight is 389.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Imaging Applications

This compound, part of a novel series of pyrimidine derivatives, has shown potential in radiosynthesis for imaging purposes. For example, [18F]DPA-714, a related compound, was synthesized for positron emission tomography (PET) imaging to target the translocator protein (18 kDa), indicating potential applications in neuroinflammation and neurodegenerative disease studies (Dollé et al., 2008).

Antitumor Activities

Several studies have synthesized and evaluated the antitumor activities of thieno[3,2-d]pyrimidine derivatives. For instance, derivatives were synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, showing selective antitumor activities, suggesting their potential as cancer treatments (Xiong Jing, 2011).

Herbicidal Activities

Novel derivatives of N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide were synthesized, showing significant herbicidal activities against dicotyledonous weeds, highlighting their potential in agricultural applications (Wu et al., 2011).

Dual Inhibitory Actions

Compounds derived from the thieno[3,2-d]pyrimidine scaffold demonstrated potent dual inhibitory activities against thymidylate synthase and dihydrofolate reductase, suggesting their use in cancer therapy due to their mechanism of inhibiting DNA synthesis (Gangjee et al., 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 4-fluoroaniline with ethyl 2-(3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate, followed by hydrolysis and decarboxylation to yield the final product.", "Starting Materials": [ "4-fluoroaniline", "ethyl 2-(3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate", "sodium hydroxide", "water", "ethyl acetate", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 4-fluoroaniline with ethyl 2-(3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate in the presence of a base such as sodium hydroxide to yield the corresponding amide intermediate.", "Step 2: Hydrolysis of the amide intermediate with hydrochloric acid to yield the corresponding carboxylic acid intermediate.", "Step 3: Decarboxylation of the carboxylic acid intermediate with heat and water to yield the final product, N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide." ] }

CAS RN

1252904-33-8

Product Name

N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Molecular Formula

C19H20FN3O3S

Molecular Weight

389.45

IUPAC Name

N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C19H20FN3O3S/c1-12(2)7-9-22-18(25)17-15(8-10-27-17)23(19(22)26)11-16(24)21-14-5-3-13(20)4-6-14/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,21,24)

InChI Key

QWXAROKWDDJXPJ-UHFFFAOYSA-N

SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)F

solubility

not available

Origin of Product

United States

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